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molecular formula C7H7ClO B1581992 5-Chloro-2-methylphenol CAS No. 5306-98-9

5-Chloro-2-methylphenol

Cat. No. B1581992
M. Wt: 142.58 g/mol
InChI Key: KKFPXGXMSBBNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193227B2

Procedure details

To a solution of chlorosulfonic acid (3.69 g, 31.65 mmol) dissolved in 30 mL of dichloromethane was added 3-chloro-6-methylphenol (3.0 g, 21.1 mmol) dropwise. After 10 minutes, the reaction was quenched by pouring it into ice water. The reaction was extracted with dichloromethane, washed with brine, dried over MgSO4, filtered, and concentrated to give 120 mg (2.4%) of the title compound.
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
2.4%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[Cl:6][C:7]1[CH:8]=[C:9]([OH:14])[C:10]([CH3:13])=[CH:11][CH:12]=1>ClCCl>[Cl:6][C:7]1[CH:8]=[C:9]([OH:14])[C:10]([CH3:13])=[CH:11][C:12]=1[S:2]([Cl:1])(=[O:5])=[O:3]

Inputs

Step One
Name
Quantity
3.69 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring it into ice water
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with dichloromethane
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)O)C)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 2.4%
YIELD: CALCULATEDPERCENTYIELD 2.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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